5-(3-Aminophenoxy)-2-(3-chloro-4-methylphenyl)-2,3-dihydro-1H-isoindole-1,3-dione
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Overview
Description
5-(3-Aminophenoxy)-2-(3-chloro-4-methylphenyl)-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound that belongs to the class of isoindole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Aminophenoxy)-2-(3-chloro-4-methylphenyl)-2,3-dihydro-1H-isoindole-1,3-dione typically involves multi-step organic reactions. A common approach might include:
Formation of the Isoindole Core: This can be achieved through a cyclization reaction involving an appropriate precursor.
Substitution Reactions: Introduction of the 3-aminophenoxy and 3-chloro-4-methylphenyl groups through nucleophilic substitution reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming quinone derivatives.
Reduction: Reduction reactions could lead to the formation of amine derivatives.
Substitution: Various substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Biology
Biological Activity: Isoindole derivatives are known for their biological activities, including anti-inflammatory and anticancer properties.
Medicine
Drug Development: Potential use in the development of new pharmaceuticals targeting specific diseases.
Industry
Material Science: Applications in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(3-Aminophenoxy)-2-(3-chloro-4-methylphenyl)-2,3-dihydro-1H-isoindole-1,3-dione would depend on its specific biological target. Generally, it could involve:
Molecular Targets: Binding to specific proteins or enzymes.
Pathways: Modulation of signaling pathways involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
- 5-(3-Aminophenoxy)-2-phenyl-2,3-dihydro-1H-isoindole-1,3-dione
- 5-(3-Aminophenoxy)-2-(4-methylphenyl)-2,3-dihydro-1H-isoindole-1,3-dione
Uniqueness
The presence of the 3-chloro-4-methylphenyl group might confer unique properties, such as increased biological activity or altered chemical reactivity, compared to similar compounds.
Properties
IUPAC Name |
5-(3-aminophenoxy)-2-(3-chloro-4-methylphenyl)isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN2O3/c1-12-5-6-14(10-19(12)22)24-20(25)17-8-7-16(11-18(17)21(24)26)27-15-4-2-3-13(23)9-15/h2-11H,23H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBPZYYFDQHIGED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC=CC(=C4)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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